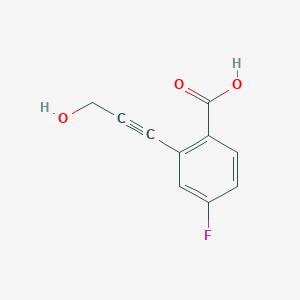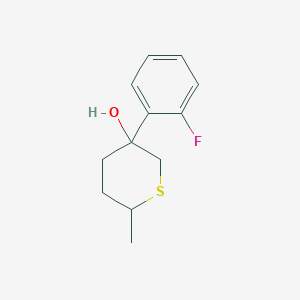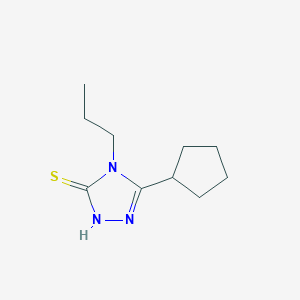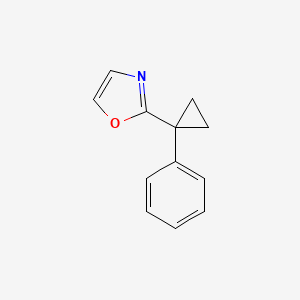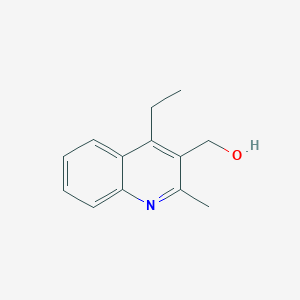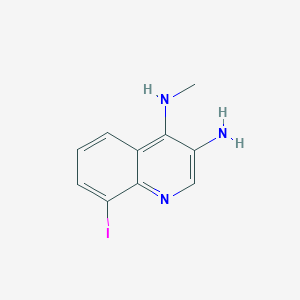
8-Iodo-N4-methylquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3 and a molecular weight of 299.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and a methyl group attached to a quinoline ring.
Méthodes De Préparation
The synthesis of 8-Iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the iodination of N4-methylquinoline-3,4-diamine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
8-Iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various other functional groups into the molecule.
Applications De Recherche Scientifique
8-Iodo-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of quinoline derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 8-Iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and the quinoline ring structure play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
8-Iodo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine: This compound has a similar structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
8-Iodo-4-N-methylquinoline-3,4-diamine: Another closely related compound with slight variations in the position of the methyl group.
Propriétés
Formule moléculaire |
C10H10IN3 |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
8-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
QWMHHJHOWKDEOB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=CC=C(C2=NC=C1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


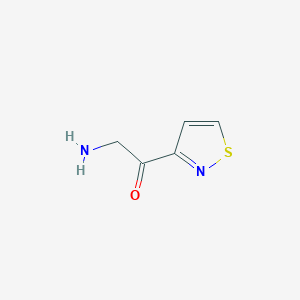
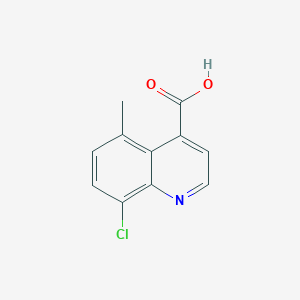
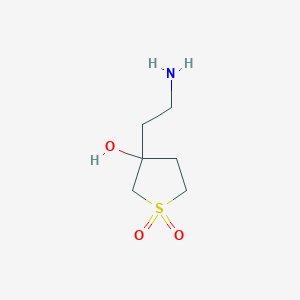
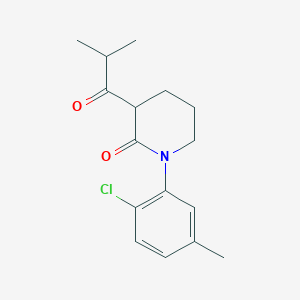
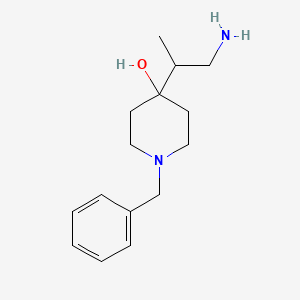


![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
